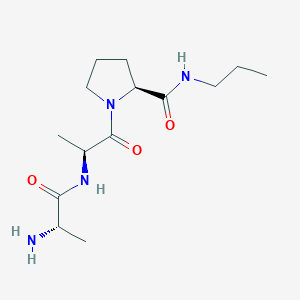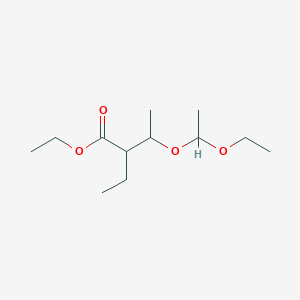
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with two 6-methylpyridin-2-yl groups at the 5 and 6 positions, and two methyl groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine typically involves the reaction of 2,3-dimethylpyrazine with 6-methylpyridin-2-yl derivatives. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
化学反应分析
Types of Reactions
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives.
科学研究应用
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, potentially affecting cellular pathways.
相似化合物的比较
Similar Compounds
6,6′-Dimethyl-2,2′-bipyridine: This compound is similar in structure but lacks the pyrazine core.
2,5-Dimethyl-3,6-bis[(2,6-diisopropylphenylimino)methyl]pyrazine: This compound has a similar pyrazine core but different substituents.
Uniqueness
2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
属性
CAS 编号 |
89684-67-3 |
|---|---|
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2,3-dimethyl-5,6-bis(6-methylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C18H18N4/c1-11-7-5-9-15(19-11)17-18(22-14(4)13(3)21-17)16-10-6-8-12(2)20-16/h5-10H,1-4H3 |
InChI 键 |
PKDNGDWRVKRJBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC(=C(N=C2C3=CC=CC(=N3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one](/img/structure/B14403203.png)








![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)


![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)

